Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-
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Overview
Description
Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, is an organoboron compound with the molecular formula C10H12BNO4 and a molecular weight of 221.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a morpholinyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, typically involves the reaction of a phenylboronic acid derivative with a morpholine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where the phenylboronic acid derivative is reacted with a halogenated morpholine compound in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carbonyl group in the morpholinyl moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require the use of halogens or nitrating agents.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The morpholinyl group can enhance the compound’s solubility and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the morpholinyl group, making it less versatile in certain applications.
3-(Bromomethyl)phenylboronic acid: Contains a bromomethyl group instead of a morpholinyl group, leading to different reactivity and applications.
Uniqueness
Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, is unique due to the presence of both the boronic acid and morpholinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications in organic synthesis, biological research, and industrial processes .
Properties
Molecular Formula |
C10H12BNO4 |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
[3-(3-oxomorpholin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO4/c13-10-7-16-5-4-12(10)9-3-1-2-8(6-9)11(14)15/h1-3,6,14-15H,4-5,7H2 |
InChI Key |
IDSWZBSYPKNBOL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2=O)(O)O |
Origin of Product |
United States |
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